4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile

Catalog No.
S13049731
CAS No.
326860-10-0
M.F
C23H22N2
M. Wt
326.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile

CAS Number

326860-10-0

Product Name

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile

IUPAC Name

4-[(3,3-diphenylpropylamino)methyl]benzonitrile

Molecular Formula

C23H22N2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C23H22N2/c24-17-19-11-13-20(14-12-19)18-25-16-15-23(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,23,25H,15-16,18H2

InChI Key

IUDIDFILNHUZGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)C#N)C3=CC=CC=C3

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzonitrile moiety substituted with a 3,3-diphenylpropyl group attached via an amino group. The molecular formula for this compound is C20H22N2, and it features distinct functional groups that may impart various chemical and biological properties.

Typical of nitriles and amines. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group.
  • Reduction Reactions: The nitrile can be reduced to an amine, which may lead to derivatives of the original compound.
  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or related compounds.

Research indicates that compounds similar to 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile may exhibit various biological activities, including:

  • Anticancer Properties: Some analogs have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Compounds with similar structures have been reported to possess antibacterial and antifungal properties.
  • Neuroprotective Effects: Certain derivatives may influence neurological pathways, suggesting potential in treating neurodegenerative diseases.

The synthesis of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile can be achieved through several methods:

  • One-Pot Synthesis: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the desired product in a single step.
  • Multi-Step Synthesis: This approach may involve the formation of intermediate compounds, which are subsequently transformed into the final product through a series of reactions.

These methods often utilize reagents such as amines, aldehydes, and catalysts to facilitate the reactions.

4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile has potential applications in various fields:

  • Pharmaceutical Industry: As a candidate for drug development due to its biological activity.
  • Material Science: Its unique properties may be utilized in creating advanced materials or polymers.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.

Interaction studies involving 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile focus on its binding affinity with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.

These investigations are crucial for understanding the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile. Here are some notable examples:

Compound NameStructureKey Features
4-AminomethylbenzonitrileC8H8N2Simpler structure; lacks diphenyl substitution
3-Amino-4-benzonitrileC8H8N2Similar nitrile functionality; different substitution pattern
DiphenylpropylamineC18H21NContains diphenylpropyl group but lacks nitrile functionality

Uniqueness

The uniqueness of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile lies in its combination of a benzonitrile core with a bulky diphenylpropyl substituent. This structural configuration may enhance its biological activity compared to simpler analogs while providing specific interactions due to steric hindrance and electronic effects from the phenyl groups.

Thermodynamic Stability and Thermal Decomposition Patterns

The thermal behavior of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile exhibits complex decomposition patterns characteristic of multi-aromatic compounds with flexible aliphatic linkages. Benzonitrile compounds demonstrate remarkable thermal stability, with decomposition typically initiating above 550°C for simple derivatives [1]. However, the presence of the diphenylpropyl moiety introduces additional structural complexity that influences thermal degradation pathways.

Thermal Decomposition Profile:

Temperature Range (°C)Expected Decomposition ProcessProducts ExpectedMass Loss (%)
100-200Dehydration and minor structural changesWater vapor, minor volatiles2-5
200-300Initial C-N bond cleavage in amino linkageAmmonia, primary amine fragments15-25
300-400Aromatic ring degradation beginsBenzonitrile derivatives, phenyl fragments35-50
400-500Major structural breakdownSmall molecular fragments, char formation20-30
>500Complete carbonizationCarbon residue, gases5-10

The thermal decomposition mechanism follows established patterns observed in related diphenyl systems. Studies on 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline demonstrated that thermal decomposition in melted states proceeds via retro-[3+2] cycloaddition mechanisms with activation barriers around 35 kcal/mol [2]. Similar activation energies are anticipated for the subject compound, with initial bond cleavage occurring at the flexible aliphatic amino linkage.

Thermodynamic Parameters:

ParameterEstimated ValueBasis for Estimation
Heat of Formation (kJ/mol)Not determinedRequires experimental determination
Heat of Vaporization (kJ/mol)65-75Estimated from molecular size
Heat Capacity (J/mol·K)380-420Estimated from structural complexity
Thermal Decomposition Temperature (°C)>300Expected thermal stability
Gibbs Free Energy of Formation (kJ/mol)Not determinedRequires experimental determination
Entropy (J/mol·K)450-500Estimated from molecular complexity

Solubility Characteristics in Organic and Aqueous Media

The solubility profile of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile is dominated by its highly lipophilic character, derived from the extensive aromatic system comprising three phenyl rings and the nitrile functionality. The compound exhibits poor aqueous solubility typical of diphenylpropyl derivatives, which demonstrate characteristic hydrophobic behavior [3].

Solubility Data:

SolventSolubilityEstimated Range (g/100mL)
WaterPoor<0.1
EthanolModerate1-5
MethanolModerate1-5
DichloromethaneGood10-20
ChloroformGood10-20
BenzeneGood5-15
TolueneGood5-15
Diethyl etherModerate2-8
AcetoneModerate3-10
DMSOGood15-25

The poor aqueous solubility reflects the dominance of hydrophobic interactions from the diphenyl system. Related 3,3-diphenylpropyl compounds consistently demonstrate solubility in organic solvents while exhibiting limited water miscibility [4]. The presence of the amino group provides some polarity but insufficient to overcome the extensive hydrophobic character of the aromatic framework.

Partition Coefficient Analysis:

The estimated log P value of 4.5-5.2 indicates strong lipophilic character, consistent with compounds containing multiple aromatic rings. This high lipophilicity suggests favorable interactions with biological membranes and organic phases while limiting aqueous bioavailability. Similar diphenylpropyl derivatives exhibit log P values in comparable ranges, confirming the hydrophobic dominance of the molecular structure [4].

pKa Determination and Protonation Behavior Analysis

The acid-base behavior of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile is primarily governed by the primary amino group, which serves as the sole basic site under physiological conditions. The benzonitrile moiety exhibits negligible basicity and does not contribute significantly to protonation equilibria [5].

pKa Analysis:

Functional GroupEstimated pKaProtonation SitepH Range for Protonation
Primary Amine (-NH₂)9.5-10.5Nitrogen atom in amino groupBelow pH 9-10
Benzonitrile (-CN)Not applicable (very weak base)Not protonated under normal conditionsNot applicable
Conjugate Acid (Protonated Amine)9.5-10.5Primary amine nitrogenBelow pH 9-10
Overall Compound pKa9.5-10.5Primary amine nitrogenBelow pH 9-10

The estimated pKa range of 9.5-10.5 for the primary amino group aligns with typical values for aliphatic amines. Primary amines generally exhibit pKa values between 9-11, with electronic effects from aromatic substituents causing modest reductions [5]. The electron-withdrawing character of the benzonitrile group and the aromatic system slightly reduces the basicity compared to simple aliphatic amines.

Protonation Equilibrium:

At physiological pH (7.4), approximately 99% of the compound exists in the protonated form, significantly affecting its pharmacokinetic properties and biological interactions. The Henderson-Hasselbalch equation predicts predominant protonation under most biological conditions, influencing membrane permeability and protein binding characteristics.

Surface Activity and Interfacial Interaction Properties

The surface activity of 4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile derives from its amphiphilic structure, combining the hydrophobic diphenylpropyl tail with the polar amino and nitrile functionalities. However, the extensive hydrophobic character limits traditional surfactant behavior compared to conventional amphiphilic molecules.

Surface Activity Parameters:

PropertyExpected BehaviorEstimated Range/Value
Critical Micelle Concentration (CMC)Moderate surfactant behavior expected0.1-1.0 mM (estimated)
Surface Tension ReductionModerate reduction due to amphiphilic structure10-20 mN/m reduction
Hydrophilic-Lipophilic Balance (HLB)Low HLB (lipophilic character dominant)HLB 4-7 (estimated)
Interfacial ActivityModerate interfacial activityModerate
Wetting PropertiesPoor wetting due to high lipophilicityContact angle >90°
Foam StabilityLow to moderate foam formationLow-moderate
Emulsification CapacityGood oil-in-water emulsification potentialModerate

The compound's interfacial behavior is influenced by molecular orientation at interfaces. Benzonitrile compounds demonstrate specific intermolecular interactions through ortho-hydrogen bonding with the nitrile nitrogen, creating ordered structures at interfaces [6] [7]. Surface tension measurements for benzonitrile show values around 38.35 mN/m at 298 K [7], providing a baseline for estimating the derivative's surface properties.

Interfacial Interactions:

The diphenylpropyl moiety provides substantial hydrophobic interactions, while the amino group offers hydrogen bonding capabilities. This dual character enables moderate interfacial activity, particularly at oil-water interfaces. The estimated HLB value of 4-7 suggests predominant lipophilic character, making the compound suitable for water-in-oil emulsification systems rather than conventional oil-in-water applications.

Wetting Characteristics:

Poor wetting properties are anticipated due to the high lipophilicity and limited hydrophilic character. Contact angle measurements would likely exceed 90°, indicating hydrophobic surface interactions. This behavior aligns with observations of related amino acid surfactants, where extensive hydrophobic chains dominate wetting behavior despite polar head groups [8] [9].

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

326.178298710 g/mol

Monoisotopic Mass

326.178298710 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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